molecular formula C16H16N2O5S B2622830 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 326882-41-1

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2622830
CAS No.: 326882-41-1
M. Wt: 348.37
InChI Key: DGLYTOXYMKCIEU-UHFFFAOYSA-N
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Description

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold encountered in a multitude of biologically active compounds and pharmaceuticals . The N-sulfonyl moiety, particularly with an aryl sulfonyl group, is a valuable functional group that can enhance a compound's properties and is instrumental in the exploration of structure-activity relationships. This specific compound, featuring a 4-methoxy-3-nitrophenylsulfonyl group, is designed for use in organic synthesis and as a key building block for the development of novel therapeutic agents. Research into THIQ derivatives has revealed their potential across a wide spectrum of biological activities. These compounds are frequently investigated as modulators of the cholinergic system for neurodegenerative diseases like Alzheimer's, where they can act as cholinesterase inhibitors to increase acetylcholine levels and enhance cognitive function . Furthermore, novel N-aryl tetrahydroisoquinoline derivatives have shown promise as inhibitors of the HA-CD44 interaction, a key pathway in tumor growth and invasion, demonstrating potent antiproliferative effects against cancer cell lines such as MDA-MB-231 . The THIQ scaffold has also been leveraged in scaffold-hopping strategies to discover new antidepressants with neuroprotective effects and improved safety profiles, as evidenced by compounds that promote cell proliferation in the hippocampus and reduce immobility time in forced swim tests . This reagent provides researchers with a versatile precursor to access such biologically relevant chemical space.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLYTOXYMKCIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.

    Formation of Tetrahydroisoquinoline Core: This involves cyclization reactions to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, methoxylation, and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-((4-Hydroxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Reduction: Formation of 2-((4-Methoxy-3-aminophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Spectral Peaks (IR/NMR)
Target Compound C₁₆H₁₅N₂O₅S 359.37 4-Methoxy-3-nitrophenylsulfonyl Solid* S=O: ~1350 cm⁻¹; NO₂: ~1520 cm⁻¹
2-((2,5-Dimethoxyphenyl)sulfonyl)-... (28) C₁₇H₁₉NO₄S 333.40 2,5-Dimethoxyphenylsulfonyl Colorless solid S=O: ~1340 cm⁻¹; OCH₃: ~2830 cm⁻¹
N-(4-Chlorophenyl)-...sulfonamide () C₁₅H₁₅ClN₂O₂S 330.81 4-Chlorophenylsulfonamide Solid S=O: ~1320 cm⁻¹; Cl: ~750 cm⁻¹
2-(4-Nitrophenyl)-... () C₁₅H₁₄N₂O₂ 254.29 4-Nitrophenyl Solid NO₂: ~1520 cm⁻¹; C=N: ~2220 cm⁻¹

Biological Activity

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound of considerable interest due to its potential biological activities. This article synthesizes findings from various studies to highlight its biological properties, particularly in the context of antimicrobial and antifungal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C14H16N2O5S
  • Molecular Weight : 320.35 g/mol

Antifungal Properties

Recent studies have shown that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit significant antifungal activity. In one study, N-sulfonyl derivatives demonstrated effectiveness against several fungal species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea. The antifungal activity was attributed to the sulfonyl group which enhances the compound's interaction with fungal cell membranes .

Table 1: Antifungal Activity of Derivatives

Compound IDFungal SpeciesMinimum Inhibitory Concentration (MIC)
5Aspergillus niger12.5 µg/mL
6Penicillium chrysogenum25 µg/mL
7Botrytis cinerea15 µg/mL

Antimicrobial Activity

In addition to antifungal properties, the compound has shown potential as an antimicrobial agent. A study highlighted its efficacy against various bacterial strains, suggesting that the sulfonamide moiety plays a crucial role in its antimicrobial activity. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Study 1: Antifungal Screening

A comprehensive screening was conducted on various N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives to evaluate their antifungal properties. The study utilized a broth microdilution method to determine MIC values across different fungal strains. Notably, derivatives exhibited a range of MIC values from 12.5 to 25 µg/mL, indicating promising antifungal potential .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The results indicated that compounds containing the sulfonyl group had enhanced activity compared to their non-sulfonyl counterparts. This suggests that modifications at the sulfonamide position may lead to improved antimicrobial properties .

Research Findings and Future Directions

Research indicates that the compound's structural features significantly contribute to its biological activity. The presence of the sulfonyl group enhances both antifungal and antimicrobial properties. Future studies should focus on:

  • Mechanistic Studies : Understanding how these compounds interact at a molecular level with microbial targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Chemical Modifications : Exploring variations in structure to optimize biological activity and reduce potential toxicity.

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